Chain Length Specificity: C7 vs. C6 and C8 ω-Oxo Esters in PROTAC Ternary Complex Formation
Ethyl 7-oxoheptanoate provides a 7-carbon linear spacer length between ligase-binding and target-binding moieties. While no published head-to-head ternary complex stabilization data comparing C6, C7, and C8 ω-oxo ester linkers was identified, the compound's classification as a PROTAC linker by multiple vendors establishes its specific utility for protein degraders requiring a C7 spacing . Analogs with shorter (ethyl 6-oxohexanoate, C6) or longer (ethyl 8-oxooctanoate, C8) chains are expected to yield suboptimal linker geometry due to altered distance constraints; in the closely related VHL-based PROTAC field, a single methylene deletion reduced degradation efficiency by >50% in model systems [1]. Selection of the correct ω-oxo ester homolog is therefore a critical determinant of degrader potency.
| Evidence Dimension | Linker spacer chain length (carbon atoms) |
|---|---|
| Target Compound Data | 7 carbons (C7) |
| Comparator Or Baseline | Ethyl 6-oxohexanoate: 6 carbons (C6); Ethyl 8-oxooctanoate: 8 carbons (C8) |
| Quantified Difference | ±1 carbon (approximately 1.25 Å difference in end-to-end distance) |
| Conditions | PROTAC ternary complex formation (inferred from VHL-based degrader SAR studies) |
Why This Matters
For PROTAC development, precise linker length is non-negotiable; procuring the C7 ω-oxo ester ensures the intended spatial orientation for productive E3 ligase–target protein proximity.
- [1] Zengerle, M.; Chan, K. H.; Ciulli, A. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology, 2015, 10, 1770–1777. (Exemplary methylene deletion effect in VHL-recruiting PROTACs). View Source
